molecular formula C4H4ClNOS B196307 5-Chloro-2-methyl-4-isothiazolin-3-one CAS No. 26172-55-4

5-Chloro-2-methyl-4-isothiazolin-3-one

Cat. No.: B196307
CAS No.: 26172-55-4
M. Wt: 149.60 g/mol
InChI Key: DHNRXBZYEKSXIM-UHFFFAOYSA-N
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Description

Methylchloroisothiazolinone is an organic compound with the chemical formula C4H4ClNOS. It is a member of the isothiazolinone class of heterocycles, which are widely used as biocides. This compound is a white solid that melts near room temperature and is known for its effectiveness against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi .

Chemical Reactions Analysis

Methylchloroisothiazolinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s active sulfur moiety allows it to oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria . Common reagents used in these reactions include sulfur monochloride and various oxidizing agents. The major products formed from these reactions are typically more stable derivatives of the original compound .

Mechanism of Action

The mechanism of action of methylchloroisothiazolinone involves the oxidation of thiol-containing residues in microbial cells. This oxidation disrupts essential cellular processes, leading to cell death . The compound targets a wide range of molecular pathways, making it effective against various types of microorganisms. Its bacteriostatic and fungistatic activities are attributed to its ability to inhibit key enzymes and disrupt cell membrane integrity .

Comparison with Similar Compounds

Methylchloroisothiazolinone is often compared with other isothiazolinones, such as methylisothiazolinone, benzisothiazolinone, octylisothiazolinone, and dichlorocthylisothiazolinone . While all these compounds share similar biocidal properties, methylchloroisothiazolinone is unique in its high efficacy and broad-spectrum activity. . This combination enhances its antimicrobial properties and extends its range of applications.

Properties

IUPAC Name

5-chloro-2-methyl-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNRXBZYEKSXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26530-03-0 (hydrochloride)
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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DSSTOX Substance ID

DTXSID9034286
Record name 5-Chloro-2-methyl-3(2H)-isothiazolone
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Molecular Weight

149.60 g/mol
Source PubChem
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Physical Description

Liquid
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-
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Solubility

Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Density

For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Vapor Pressure

0.018 mm Hg at 25 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Color/Form

Crystals from ligroin (60-90 °C)

CAS No.

26172-55-4
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Record name Methylchloroisothiazolinone
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Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-
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Record name 5-Chloro-2-methyl-3(2H)-isothiazolone
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Record name 5-chloro-2-methyl-2H-isothiazol-3-one
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Record name METHYLCHLOROISOTHIAZOLINONE
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Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Melting Point

54-55 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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